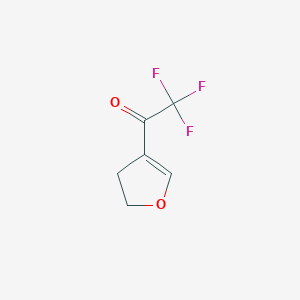
Chromium;cobalt;molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, cobalt, and molybdenum are essential trace elements that play crucial roles in various biochemical and physiological processes in living organisms. These elements are commonly found in the earth's crust and are widely used in various industrial and technological applications. In recent years, extensive research has been conducted to understand the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these elements.
Wirkmechanismus
The mechanism of action of chromium, cobalt, and molybdenum varies depending on their specific applications. For instance, chromium acts as a cofactor for various enzymes involved in glucose metabolism, lipid metabolism, and insulin signaling. Cobalt acts as a component of vitamin B12, which is essential for DNA synthesis and red blood cell formation. Molybdenum acts as a cofactor for various enzymes involved in nitrogen metabolism, purine metabolism, and sulfite detoxification.
Biochemische Und Physiologische Effekte
Chromium, cobalt, and molybdenum have various biochemical and physiological effects on living organisms. For instance, chromium supplementation has been shown to improve glucose tolerance, lipid metabolism, and insulin sensitivity in individuals with type 2 diabetes. Cobalt deficiency can lead to anemia, neurological disorders, and developmental abnormalities. Molybdenum deficiency can lead to growth retardation, neurological disorders, and immune dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Chromium, cobalt, and molybdenum have several advantages and limitations for lab experiments. For instance, these elements are widely available and relatively inexpensive, making them ideal for large-scale experiments. However, these elements can also be toxic at high concentrations, which can limit their use in some experiments. Moreover, the purity and quality of these elements can also affect the reliability and reproducibility of experimental results.
Zukünftige Richtungen
The future directions for research on chromium, cobalt, and molybdenum are numerous. Some of the possible future directions include the development of new synthesis methods, the exploration of new scientific research applications, the elucidation of new mechanisms of action, and the investigation of new biochemical and physiological effects. Moreover, the development of new experimental techniques and technologies can also facilitate further research on these elements. Overall, the future of research on chromium, cobalt, and molybdenum is promising and holds significant potential for advancing our understanding of these essential trace elements.
Synthesemethoden
Chromium, cobalt, and molybdenum can be synthesized using various methods. These elements are commonly obtained from ores and minerals, such as chromite, cobaltite, and molybdenite, respectively. The extraction of these elements from these sources involves several steps, such as roasting, smelting, and refining. In addition, these elements can also be synthesized using chemical and electrochemical methods.
Wissenschaftliche Forschungsanwendungen
Chromium, cobalt, and molybdenum have numerous scientific research applications. These elements are widely used in the production of alloys, catalysts, and electronic devices. In addition, they are also used in various biochemical and physiological studies, such as enzyme assays, protein purification, and cell culture experiments. Moreover, these elements are also used in medical research, such as in the development of prosthetic implants and drug delivery systems.
Eigenschaften
CAS-Nummer |
105525-46-0 |
|---|---|
Produktname |
Chromium;cobalt;molybdenum |
Molekularformel |
Co64Cr30Mo6 |
Molekulargewicht |
5907.3 g/mol |
IUPAC-Name |
chromium;cobalt;molybdenum |
InChI |
InChI=1S/64Co.30Cr.6Mo |
InChI-Schlüssel |
MTHLBYMFGWSRME-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Kanonische SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Synonyme |
Gisadent KCM 83 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






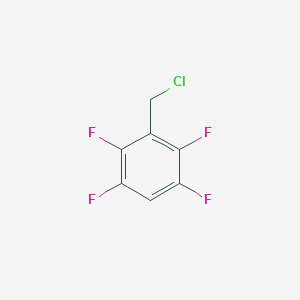
![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
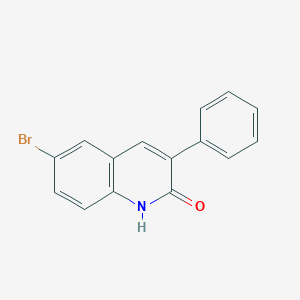
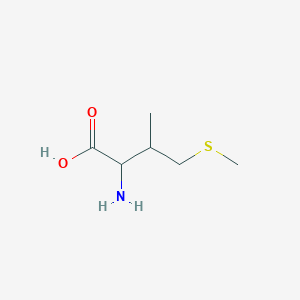

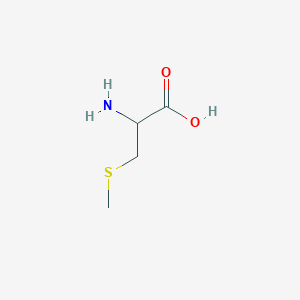

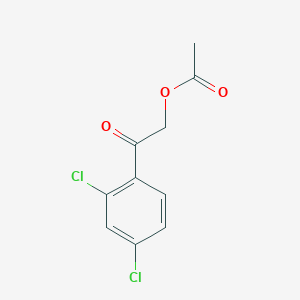
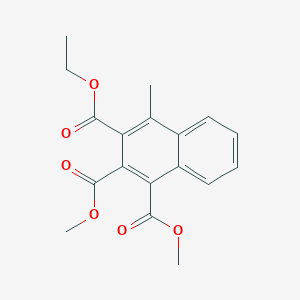
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
